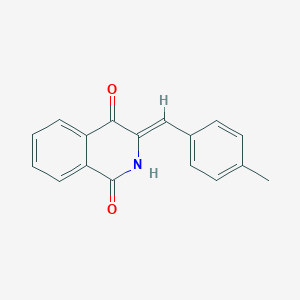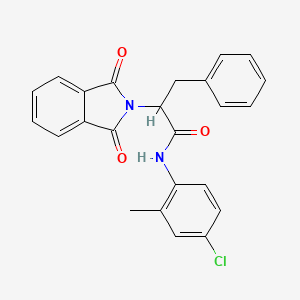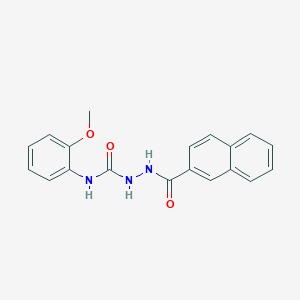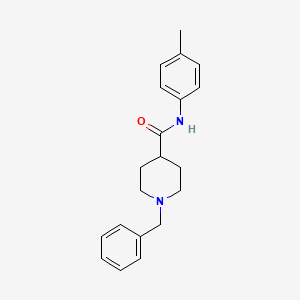
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione, also known as MBIQD, is a synthetic organic compound that has gained attention in recent years due to its potential therapeutic applications in various fields of research. MBIQD belongs to the class of isoquinolinediones, which are known to possess diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione is not fully understood. However, it is believed to act through multiple pathways. One of the most important pathways involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and immune responses.
Biochemical and physiological effects:
This compound has been shown to possess diverse biochemical and physiological effects. Some of the most important effects include:
1. Inhibition of cancer cell growth: this compound inhibits the growth of various types of cancer cells such as breast cancer, lung cancer, and prostate cancer.
2. Neuroprotective properties: this compound protects neurons from oxidative stress and inhibits the aggregation of amyloid-beta peptides.
3. Anti-inflammatory properties: this compound inhibits the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is not water-soluble, which limits its use in aqueous solutions. It also has a low bioavailability, which limits its use in vivo.
Zukünftige Richtungen
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has shown promising results in various fields of research. Some of the future directions for research include:
1. Development of this compound analogs with improved bioavailability and water solubility.
2. Investigation of the potential therapeutic applications of this compound in other fields such as cardiovascular diseases and diabetes.
3. Investigation of the potential synergistic effects of this compound with other compounds.
In conclusion, this compound is a synthetic organic compound that has potential therapeutic applications in various fields of research. It possesses diverse biological activities and acts through multiple pathways. Further research is needed to fully understand the mechanism of action and to investigate its potential therapeutic applications.
Synthesemethoden
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione can be synthesized using various methods. One of the most commonly used methods involves the condensation of 4-methylbenzaldehyde with 1,2,3,4-tetrahydroisoquinoline-3,4-dione in the presence of a base such as potassium carbonate. The resulting product can be purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-methylbenzylidene)-2,3-dihydro-1,4-isoquinolinedione has been extensively studied for its potential therapeutic applications in various fields of research. Some of the most promising areas of research include:
1. Cancer research: this compound has been shown to possess potent anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
2. Neurodegenerative diseases: this compound has been shown to possess neuroprotective properties. It inhibits the aggregation of amyloid-beta peptides, which are known to be involved in the development of Alzheimer's disease.
3. Anti-inflammatory properties: this compound has been shown to possess potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-methylphenyl)methylidene]isoquinoline-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)10-15-16(19)13-4-2-3-5-14(13)17(20)18-15/h2-10H,1H3,(H,18,20)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMLYOQRTQMJIN-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![((2S)-1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4968451.png)
![2-{1-[1'-(4-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4968454.png)
![N-{2-[3-(methylthio)benzyl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4968462.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4968469.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B4968471.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4968478.png)

![4-methyl-N-(2-(3-phenoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4968503.png)


![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)

![5-{[(3-bromophenyl)amino]methyl}-8-quinolinol](/img/structure/B4968520.png)
